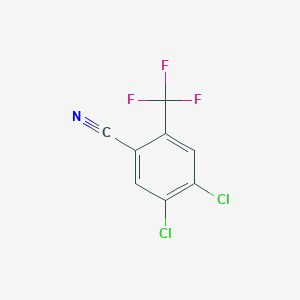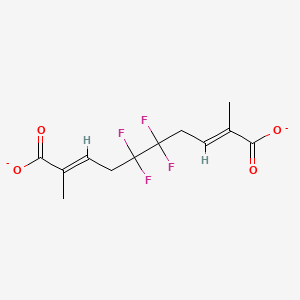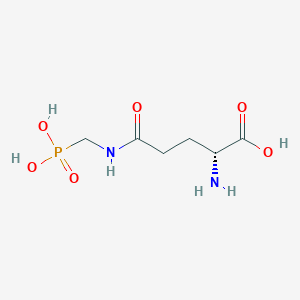
4-Chloro-3,5-dibromo-o-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dibromo-o-xylene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of o-xylene, where two bromine atoms and one chlorine atom are substituted at the 3, 5, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo-o-xylene typically involves the bromination and chlorination of o-xylene. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Bromination: o-Xylene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 3 and 5 positions.
Chlorination: The dibromo-o-xylene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dibromo-o-xylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated hydrocarbons.
Scientific Research Applications
4-Chloro-3,5-dibromo-o-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to understand the mechanisms of biological processes.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dibromo-o-xylene depends on the specific reaction or application
Electrophilic Substitution: The halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.
Oxidation and Reduction: The methyl groups and halogen atoms can undergo redox reactions, leading to the formation of various products.
Interaction with Biological Targets: In biological systems, it can interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
4-Chloro-3,5-dibromo-toluene: Similar structure but with a single methyl group.
4-Chloro-3,5-dibromo-benzene: Lacks the methyl groups, leading to different reactivity.
4-Chloro-3,5-dibromo-m-xylene: Similar but with different positions of the methyl groups.
Uniqueness: 4-Chloro-3,5-dibromo-o-xylene is unique due to the specific arrangement of halogen atoms and methyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7Br2Cl |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3 |
InChI Key |
RNLKJCHNTFVXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)




![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)




![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

